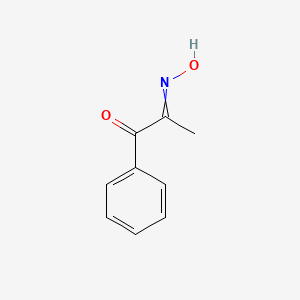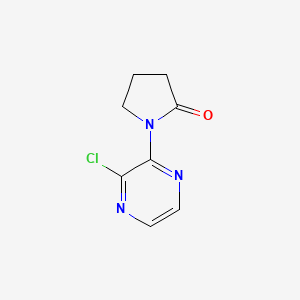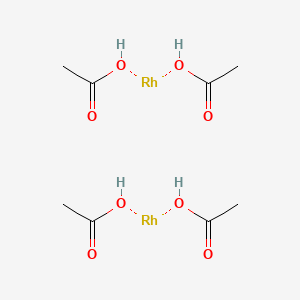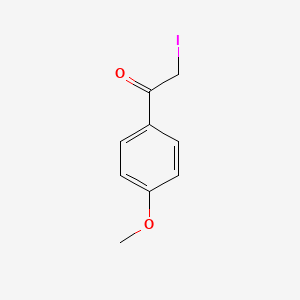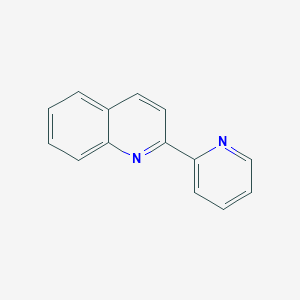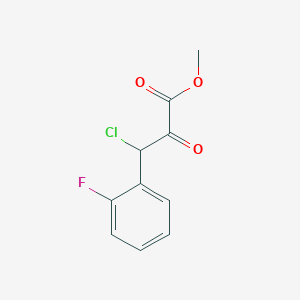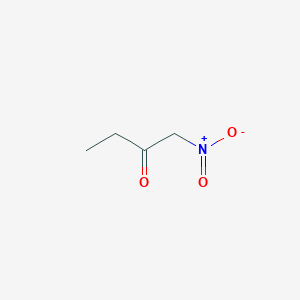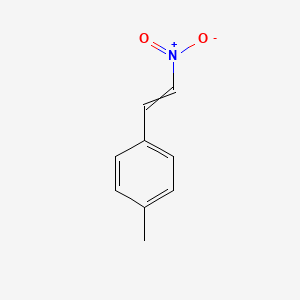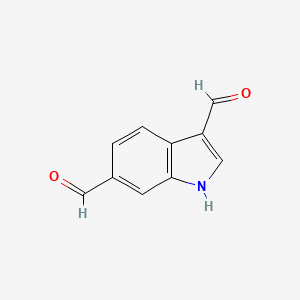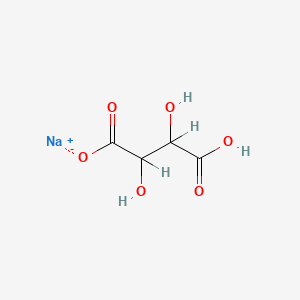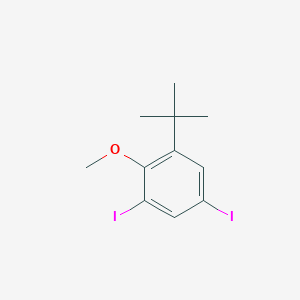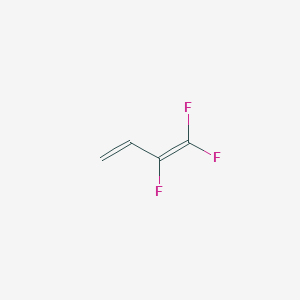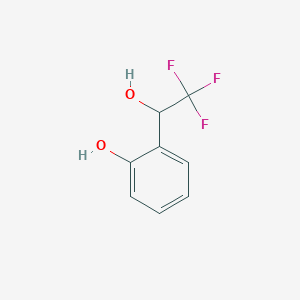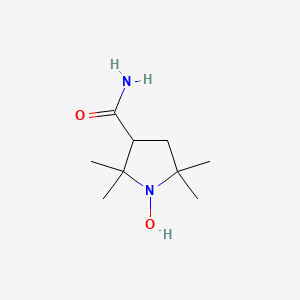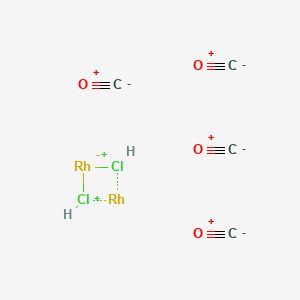
Bis(chlororhodiumdicarbonyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(chlororhodiumdicarbonyl) is a coordination compound with the molecular formula [Rh(CO)2Cl]2. It is a rhodium complex that features two rhodium atoms bridged by two chlorine atoms and coordinated by four carbon monoxide ligands. This compound is known for its catalytic properties and is used in various organic reactions.
准备方法
Synthetic Routes and Reaction Conditions
Bis(chlororhodiumdicarbonyl) can be synthesized by reacting rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically takes place under high pressure and at elevated temperatures. The general reaction is as follows:
2RhCl3+8CO→[Rh(CO)2Cl]2+2COCl2
The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of tetracarbonyldi-mu-chlorodirhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield.
化学反应分析
Types of Reactions
Bis(chlororhodiumdicarbonyl) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The carbon monoxide ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand substitution reactions typically occur in the presence of excess ligand and under mild heating.
Major Products
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium species.
Substitution: Rhodium complexes with substituted ligands.
科学研究应用
Bis(chlororhodiumdicarbonyl) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of tetracarbonyldi-mu-chlorodirhodium(I) involves its ability to act as a catalyst in various chemical reactions. The compound facilitates the formation and breaking of chemical bonds by providing an alternative reaction pathway with lower activation energy. The rhodium atoms in the complex serve as the active sites for catalysis, interacting with the reactants and stabilizing transition states.
相似化合物的比较
Similar Compounds
Tetracarbonyldi-mu-chlorodirhodium(II): Similar structure but with rhodium in a different oxidation state.
Tetracarbonyldi-mu-bromodirhodium(I): Similar structure but with bromine atoms instead of chlorine.
Tetracarbonyldi-mu-iododirhodium(I): Similar structure but with iodine atoms instead of chlorine.
Uniqueness
Bis(chlororhodiumdicarbonyl) is unique due to its specific combination of ligands and bridging atoms, which confer distinct catalytic properties. Its ability to undergo various types of reactions and its stability under different conditions make it a versatile compound in both research and industrial applications.
属性
分子式 |
C4H2Cl2O4Rh2+ |
|---|---|
分子量 |
390.77 g/mol |
IUPAC 名称 |
carbon monoxide;dichloroniorhodium(1-);rhodium |
InChI |
InChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1 |
InChI 键 |
DJDMLEXKWQIKCT-UHFFFAOYSA-N |
规范 SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


